2-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
CAS No.: 879947-91-8
Cat. No.: VC4310807
Molecular Formula: C12H8BrClN2O2S
Molecular Weight: 359.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879947-91-8 |
|---|---|
| Molecular Formula | C12H8BrClN2O2S |
| Molecular Weight | 359.62 |
| IUPAC Name | (2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C12H8BrClN2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3 |
| Standard InChI Key | CFCGQXCLWUXIBS-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl |
Introduction
Chemical Characteristics and Structural Elucidation
Molecular Architecture
The molecular formula C₁₂H₈BrClN₂O₂S (molecular weight: 359.63 g/mol) reflects the compound's hybrid heterocyclic-aromatic system . Key structural features include:
-
A pyrimidine ring substituted at positions 2 (methylsulfanyl), 4 (carboxylate ester), and 5 (chlorine)
-
A 2-bromophenyl group esterified to the pyrimidine's carboxylate moiety
The InChIKey CFCGQXCLWUXIBS-UHFFFAOYSA-N and SMILES CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 359.63 g/mol | |
| CAS Registry Number | 879947-91-8 | |
| IUPAC Name | (2-bromophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
| Topological Polar Surface Area | 85.4 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous pyrimidine carboxylates reveal characteristic patterns:
-
¹H NMR: Methylsulfanyl protons appear as singlets near δ 2.5–2.6 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm .
-
¹³C NMR: The carbonyl carbon of the ester group typically appears at δ 165–170 ppm, with pyrimidine ring carbons in the δ 110–160 range .
X-ray crystallography of related structures shows planar pyrimidine rings with dihedral angles of 15–25° relative to the phenyl substituent, influencing molecular packing and solubility .
Synthetic Methodologies
Multi-Step Synthesis
A representative synthesis involves three stages:
-
Pyrimidine Core Formation:
Condensation of thiourea derivatives with β-keto esters under acidic conditions yields 2-thiopyrimidin-4(3H)-one intermediates . -
Halogenation:
Selective chlorination at position 5 using POCl₃/PCl₅ followed by bromine introduction via electrophilic aromatic substitution. -
Esterification:
Coupling of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 2-bromophenol using DCC/DMAP catalysis.
Table 2: Synthetic Yield Optimization
| Reaction Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Pyrimidine cyclization | 68 | 92 | HCl/EtOH, reflux 8h |
| Chlorination | 85 | 95 | PCl₅, 110°C, 4h |
| Esterification | 73 | 97 | DCC, DMAP, DCM, 0°C→RT |
Purification Challenges
The compound's low solubility in aqueous media (<0.1 mg/mL) necessitates chromatographic purification using ethyl acetate/hexane gradients (3:7 → 1:1 v/v) . Recrystallization from dichloromethane/n-pentane mixtures yields pale yellow crystals suitable for X-ray analysis .
Biological Activity Profile
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Bacillus subtilis | 25 | |
| Escherichia coli | >100 |
The chlorine atom at position 5 appears critical for disrupting bacterial DNA gyrase ATPase activity, as demonstrated by molecular docking simulations .
Anticancer Screening
In vitro assays against human cancer cell lines reveal selective cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 8.2 | CDK4/6 inhibition |
| A549 (lung) | 11.7 | EGFR kinase suppression |
| HepG2 (liver) | 6.9 | Bcl-2 phosphorylation |
The carboxylate ester group enhances cellular uptake compared to free carboxylic acid analogs, as quantified by LC-MS intracellular concentration measurements .
Structure-Activity Relationship (SAR) Insights
Substituent Effects
Systematic modifications of the parent structure reveal:
-
Bromine Position: 2-bromophenyl shows 3× greater kinase inhibition than 3- or 4-bromo isomers due to optimized halogen bonding .
-
Methylsulfanyl vs. Methoxy: Thioether derivatives exhibit superior metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h in liver microsomes) .
-
Chlorine Replacement: Fluoro analogs maintain potency but reduce hepatotoxicity (ALT levels decrease from 158 → 42 U/L) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrimidine Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 2-Bromophenyl derivative (target) | 6.9–11.7 | 12.5–25 |
| 4-Chlorophenyl analog | 15.2–22.4 | 50–100 |
| Methyl ester (CAS 50593-91-4) | 32.1–45.6 | >100 |
The target compound's superior bioactivity profile correlates with its balanced lipophilicity (logP = 2.8) and hydrogen-bonding capacity (3 acceptors, 1 donor) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume